
Tetrazine-PEG6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-PEG6-amine hydrochloride is a compound widely used in scientific research, particularly in the field of bioconjugation and click chemistry. It features a tetrazine group and a polyethylene glycol (PEG) linker with six ethylene glycol units, making it highly versatile for various applications. The compound is often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-PEG6-amine hydrochloride typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
PEGylation: The PEG6 linker is introduced through a reaction with a suitable PEG derivative.
Amine Functionalization: The terminal amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical techniques
Análisis De Reacciones Químicas
Types of Reactions
Tetrazine-PEG6-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: The tetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable adducts
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
iEDDA Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with suitable bases
Major Products
Aplicaciones Científicas De Investigación
Tetrazine-PEG6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling
Biology: Employed in the synthesis of ADCs for targeted drug delivery
Medicine: Utilized in the development of diagnostic tools and therapeutic agents
Industry: Applied in the production of various bioconjugates and functional materials
Mecanismo De Acción
The mechanism of action of Tetrazine-PEG6-amine hydrochloride primarily involves its ability to undergo iEDDA reactions. The tetrazine group reacts with strained alkenes to form stable cycloadducts, enabling the conjugation of various molecules. This property is exploited in the synthesis of ADCs, where the compound serves as a linker between the antibody and the drug .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazine-PEG4-amine hydrochloride: Similar structure but with a shorter PEG linker.
Tetrazine-PEG8-amine hydrochloride: Similar structure but with a longer PEG linker.
Tetrazine-PEG6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine
Uniqueness
Tetrazine-PEG6-amine hydrochloride is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and the synthesis of ADCs .
Propiedades
Fórmula molecular |
C24H39ClN6O7 |
|---|---|
Peso molecular |
559.1 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H |
Clave InChI |
ZTWRYTCOJWODIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


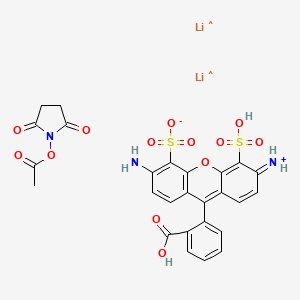
![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
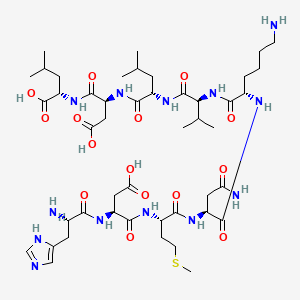
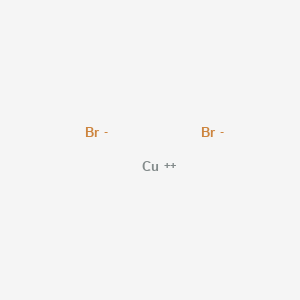
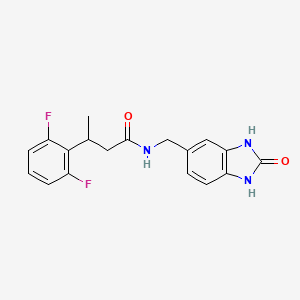
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
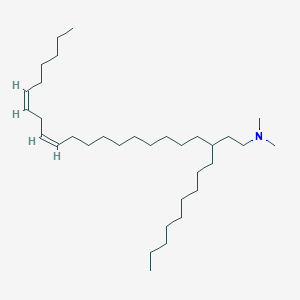

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

